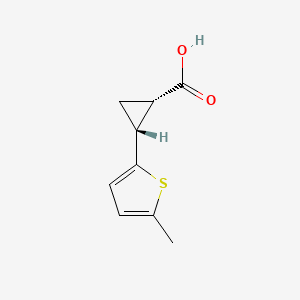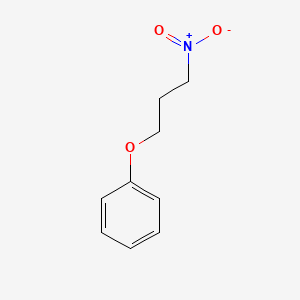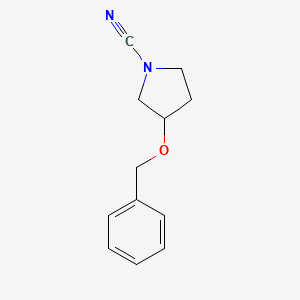
(1S,2R)-2-(5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2R)-2-(5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid is a chiral cyclopropane derivative featuring a thiophene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-(5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor, followed by functional group modifications. One common method is the reaction of 5-methylthiophene-2-carboxylic acid with diazo compounds under catalytic conditions to form the cyclopropane ring. The reaction conditions often include the use of transition metal catalysts such as rhodium or copper complexes to facilitate the cyclopropanation process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(1S,2R)-2-(5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride or diisobutylaluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, diisobutylaluminum hydride
Substitution: Halogens (e.g., bromine, chlorine), alkylating agents (e.g., alkyl halides)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, aldehydes
Substitution: Halogenated or alkylated thiophene derivatives
科学的研究の応用
(1S,2R)-2-(5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications due to its unique structural features.
作用機序
The mechanism of action of (1S,2R)-2-(5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to selectively bind to these targets, modulating their activity and leading to various biological effects. The thiophene ring can participate in π-π interactions and hydrogen bonding, further influencing its binding affinity and specificity .
類似化合物との比較
Similar Compounds
Thiophene-2-carboxylic acid: Lacks the cyclopropane ring but shares the thiophene core structure.
5-Methylthiophene-2-carboxylic acid: Similar to the parent compound but without the cyclopropane moiety.
Cyclopropane-1-carboxylic acid: Contains the cyclopropane ring but lacks the thiophene substituent.
Uniqueness
(1S,2R)-2-(5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid is unique due to the combination of the cyclopropane ring and the thiophene moiety, which imparts distinct chemical and biological properties. The chiral nature of the compound further enhances its potential for selective interactions with biological targets, making it a valuable molecule for research and development .
特性
分子式 |
C9H10O2S |
|---|---|
分子量 |
182.24 g/mol |
IUPAC名 |
(1S,2R)-2-(5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C9H10O2S/c1-5-2-3-8(12-5)6-4-7(6)9(10)11/h2-3,6-7H,4H2,1H3,(H,10,11)/t6-,7+/m1/s1 |
InChIキー |
FQKROEPGEPPLKM-RQJHMYQMSA-N |
異性体SMILES |
CC1=CC=C(S1)[C@@H]2C[C@@H]2C(=O)O |
正規SMILES |
CC1=CC=C(S1)C2CC2C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-((1R,3r,5S)-8-azabicyclo[3.2.1]octan-3-yl)benzamide hydrochloride](/img/structure/B11715639.png)
![[4-Methoxy-3-(2-phenylethoxy)phenyl]acetic acid](/img/structure/B11715645.png)
![8-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B11715652.png)
![Phenyl(3-oxaspiro[bicyclo[3.3.1]nonane-9,2'-[1,3]dioxolan]-7-yl)methanone](/img/structure/B11715654.png)

![N-[(Z)-[(3-Iodophenyl)methylidene]amino]guanidine](/img/structure/B11715667.png)
![2,7-Dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B11715674.png)
![{5-[4-Methoxy-2-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-yl}methanol](/img/structure/B11715683.png)


![2-[(3,4-Dichlorophenyl)carbamoyl]phenyl acetate](/img/structure/B11715700.png)
![2-[(E)-(hydroxyimino)methyl]-N,N-dimethylaniline](/img/structure/B11715706.png)
![N-(2,2,2-trichloro-1-{[(4-methoxyphenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11715709.png)
![[(3aS,6aS)-octahydrocyclopenta[b]pyrrol-3a-yl]methanol](/img/structure/B11715715.png)
